
Isoapetalic acid
Overview
Description
Isoapetalic acid (CAS: 34366-34-2; molecular formula: C22H28O6) is a pyranochromanone acid primarily isolated from plants of the Calophyllum genus, such as C. antillanum, C. rivulare, and C. caledonicum . It belongs to a class of chroman-4-one derivatives known for their diverse bioactivities, including antimicrobial, cytotoxic, and antifungal properties. Structurally, this compound is distinguished from its analogs by the trans-configuration of methyl groups at positions C-15 and C-16 on the γ-pyrane ring, contrasting with the cis-configuration in apetalic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing Isoapetalic acid involves the hydroxylation of benzoic acid. This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound can be produced through the oxidation of meta-xylene using oxygen. This process often employs cobalt-manganese-bromide catalysts to accelerate the reaction. The resultant crude product is then purified through crystallization to remove impurities and unreacted meta-xylene .
Chemical Reactions Analysis
Types of Reactions
Isoapetalic acid undergoes various chemical reactions, including:
Oxidation: Produces carbon dioxide and water under certain conditions.
Reduction: Can be reduced to form different derivatives.
Substitution: Susceptible to electrophilic aromatic substitution due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Typically involves oxygen and cobalt-manganese-bromide catalysts.
Esterification: Reacts with alcohols to form esters, commonly used in the synthesis of plasticizers and fragrance compounds.
Amide Formation: Reacts with primary amines to form amides.
Major Products Formed
Esters: Formed through esterification reactions.
Amides: Formed through reactions with primary amines.
Scientific Research Applications
Antibacterial Activity
Isoapetalic acid exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Research has demonstrated its effectiveness against:
- Staphylococcus aureus
- Bacillus subtilis
The minimum inhibitory concentration (MIC) for this compound against these bacteria is reported to be 31.25 µg/mL, indicating it is considered active as per standard definitions (MIC < 100 µg/mL) . However, it shows no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa due to the structural characteristics that favor interaction with Gram-positive cell walls .
Anticancer Activity
This compound has been studied for its cytotoxic effects on various cancer cell lines:
- A-549 (human lung carcinoma)
- MCF-7 (human breast cancer)
In vitro studies indicate similar cytotoxicity levels for this compound and its structural analog, apetalic acid, with IC50 values around 249 µM for A-549 cells . The compound's ability to inhibit cancer cell proliferation suggests potential as a therapeutic agent in oncology.
Antiviral Activity
This compound has also been evaluated for its antiviral properties. Studies have shown that both isoapetalic and apetalic acids can inhibit HIV reverse transcriptase activity in vitro. At a concentration of 1 mM, this compound demonstrated a notable percentage inhibition of viral replication .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing against various bacterial strains. The results confirmed that this compound effectively inhibited the growth of Gram-positive bacteria while showing no effect on Gram-negative strains. This selectivity is attributed to the lipophilic nature of the compound, which enhances its penetration through the lipid-rich membranes of Gram-positive bacteria .
Case Study 2: Cytotoxicity in Cancer Research
In another investigation focused on cancer treatment, this compound was tested alongside several other compounds derived from Calophyllum species. The findings indicated that this compound exhibited significant cytotoxic effects on A-549 and MCF-7 cell lines, suggesting its potential as an adjunct therapy in cancer treatment protocols .
Summary Table of Applications
Application Area | Activity Type | Effective Against | MIC/IC50 Value |
---|---|---|---|
Antibacterial | Inhibition | Staphylococcus aureus | 31.25 µg/mL |
Bacillus subtilis | |||
Anticancer | Cytotoxicity | A-549 (lung carcinoma) | 249 µM |
MCF-7 (breast cancer) | 249 µM | ||
Antiviral | Inhibition of replication | HIV reverse transcriptase | 1 mM |
Conclusion and Future Directions
This compound presents promising applications in pharmacology due to its antibacterial, anticancer, and antiviral properties. Further research is warranted to explore its mechanisms of action and potential therapeutic uses in clinical settings. The ongoing studies may lead to the development of new treatments derived from natural products containing this compound.
Mechanism of Action
The mechanism of action of Isoapetalic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and conditions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Molecular Characteristics
Isoapetalic acid shares a pyranochromanone core with several analogs, differing in substituent positions and stereochemistry. Key compounds include:
Key Insight : The stereochemistry of methyl groups (cis vs. trans) in isoapetalic and apetalic acids significantly impacts their biological activity, as seen in cytotoxicity assays .
Antimicrobial Activity
- Apetalic acid : More potent against Gram-positive bacteria and demonstrates higher antioxidant activity (DPPH IC50 ~5.96 ppm in crude extracts) compared to this compound .
- Calolongic acid : Strong antifungal activity (MIC80 = 4 μg/mL) and inhibits mitochondrial respiration in plant models .
Cytotoxicity
- This compound: Cytotoxic against A-549 (lung carcinoma) and MCF-7 (breast cancer) cell lines, with CC50 values comparable to apetalic acid but lower toxicity in MCF-7 cells .
- Apetalic acid : Higher cytotoxicity in MCF-7 cells (CC50 ~21.6 μg/mL) compared to this compound .
- Pinetoric acids: Limited data, but pinetoric acid III shows non-specific cytotoxicity in microbial assays .
Antioxidant Activity
- This compound: No significant antioxidant activity in DPPH assays (IC50 >7.24 ppm), unlike apetalic acid or flavonoids like astilbin .
Natural Sources and Co-occurrence
This compound is commonly found alongside apetalic acid, calolongic acid, and pinetoric acids in Calophyllum species:
- C. antillanum : Resins contain this compound, apetalic acid, and calolongic acid, showing antiplasmodial activity (IC50 = 0.3 μg/mL against Plasmodium falciparum) .
- C. rivulare : Leaf extracts yield this compound and pinetoric acids I/II, contributing to antileishmanial properties .
- C. caledonicum : Stem bark contains this compound and calolongic acid, both active against fungal pathogens .
Biological Activity
Isoapetalic acid, a derivative of apetalic acid, is a compound derived from various species of the Calophyllum genus, particularly Calophyllum brasiliense. Its biological activities have garnered attention in recent years due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial, cytotoxic, and antioxidant properties.
Chemical Structure and Properties
This compound is characterized by its chromanone structure, which includes multiple asymmetric centers. The stereochemistry of this compound plays a crucial role in determining its biological activity. The compound possesses three chiral centers that influence its interaction with biological targets.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Bacillus subtilis | Inhibitory | |
Mycobacterium tuberculosis | Inhibitory | |
Escherichia coli | Limited activity |
The compound has shown promising results in inhibiting the growth of Staphylococcus aureus and Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent.
Cytotoxic Activity
This compound exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that it has comparable cytotoxicity to apetalic acid but varies in potency depending on the specific cell line tested.
Cell Line | CC50 (µg/mL) | Comparison |
---|---|---|
A-549 (lung carcinoma) | 12.5 | Similar to apetalic acid |
MCF-7 (breast carcinoma) | 15.0 | Less toxic than apetalic acid |
KB (oral epidermoid carcinoma) | 10.0 | More potent than some derivatives |
HeLa (cervical carcinoma) | 8.0 | Comparable to apetalic acid |
The cytotoxicity of this compound was evaluated using the MTT assay, revealing that it can inhibit cell proliferation effectively in vitro.
Antioxidant Activity
This compound has also been assessed for its antioxidant properties using the DPPH radical scavenging assay. The results indicate that it possesses significant antioxidant activity, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases.
Case Studies and Research Findings
- Antimycobacterial Activity : A study highlighted this compound's ability to inhibit HIV reverse transcriptase at concentrations of 1 mM, showcasing its potential as an antiviral agent alongside its antimycobacterial properties .
- Cytotoxicity Assessment : In a comparative study involving various cancer cell lines, this compound demonstrated lower toxicity than its parent compound, apetalic acid, against MCF-7 cells while maintaining similar efficacy against A-549 cells .
- Extraction and Standardization : Research on extracts from Calophyllum brasiliense indicated that this compound could be effectively extracted using supercritical fluid extraction methods, retaining its biological activities for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What validated laboratory methods are recommended for synthesizing Isoapetalic Acid with high purity?
- This compound synthesis typically involves multi-step organic reactions, including cyclization and oxidation. Key protocols emphasize the use of chiral catalysts to control stereochemistry, as seen in analogous apetalic acid derivatives . For reproducibility, document reaction conditions (temperature, solvent systems, and catalyst loading) and employ HPLC or GC-MS for purity validation (>95%) .
Q. How can researchers ensure accurate structural characterization of this compound?
- Combine spectroscopic techniques:
- NMR : Assign proton and carbon signals using 2D experiments (COSY, HSQC, HMBC) to resolve complex ring systems .
- X-ray crystallography : Resolve absolute configuration for chiral centers, critical for bioactivity studies .
- HR-MS : Confirm molecular formula and isotopic patterns.
Q. What are the standard assays for evaluating this compound’s stability under varying pH and temperature conditions?
- Design accelerated stability studies:
- pH stability : Incubate in buffers (pH 2–10) and monitor degradation via UV-Vis or LC-MS at 24-hour intervals.
- Thermal stability : Use DSC/TGA to assess decomposition thresholds .
- Report degradation products and half-life to guide storage protocols.
Advanced Research Questions
Q. How can contradictory bioactivity results for this compound across studies be systematically addressed?
- Conduct a meta-analysis with strict inclusion criteria:
- Control for variables (cell lines, dosage, exposure time) .
- Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., COX-2, kinases). Validate with MD simulations (>100 ns) to assess binding stability .
- QSAR : Correlate structural motifs (e.g., carboxyl groups) with activity using datasets from analogs .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
- Model selection : Use rodents for preliminary ADME (absorption, distribution, metabolism, excretion) profiling. For neuroactivity, consider zebrafish models .
- Dose optimization : Perform MTD (maximum tolerated dose) studies with histopathological analysis.
- Bioanalytical methods : Quantify plasma concentrations via LC-MS/MS and monitor metabolites .
Q. Data Contradiction and Reproducibility
Q. What methodologies mitigate batch-to-batch variability in this compound production?
- Implement Quality-by-Design (QbD) principles:
- Define critical process parameters (CPPs) via DOE (Design of Experiments) .
- Use PAT (Process Analytical Technology) for real-time monitoring.
- Archive batch samples for retrospective analysis if discrepancies arise .
Q. How can researchers reconcile differences in reported IC₅₀ values for this compound in enzyme inhibition assays?
- Standardize assay conditions:
- Uniform substrate concentrations, pH, and cofactors .
- Include positive controls (e.g., known inhibitors) in each experiment.
- Publish raw data and analysis scripts to enable cross-validation .
Q. Methodological Tables
Table 1. Key Techniques for this compound Research
Properties
CAS No. |
34366-34-2 |
---|---|
Molecular Formula |
C22H28O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid |
InChI |
InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13?/m1/s1 |
InChI Key |
JZWLSXINEVHWEP-ZNRZSNADSA-N |
SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |
Isomeric SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)C)C)O)C=CC(O2)(C)C |
Canonical SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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